4-[5-(1-Pentynyl)-2-thienyl]benzonitrile
Description
4-[5-(1-Pentynyl)-2-thienyl]benzonitrile is a heteroaromatic compound featuring a benzonitrile core linked to a 2-thienyl moiety substituted with a 1-pentynyl group at the 5-position. The benzonitrile group acts as a strong electron-withdrawing unit, while the thiophene ring contributes π-conjugation, making the compound relevant in materials science and medicinal chemistry. Its structural framework allows for tunable electronic properties, which are critical in applications such as organic electronics, nonlinear optics (NLO), and as intermediates in drug discovery .
Properties
Molecular Formula |
C16H13NS |
|---|---|
Molecular Weight |
251.347 |
IUPAC Name |
4-(5-pent-1-ynylthiophen-2-yl)benzonitrile |
InChI |
InChI=1S/C16H13NS/c1-2-3-4-5-15-10-11-16(18-15)14-8-6-13(12-17)7-9-14/h6-11H,2-3H2,1H3 |
InChI Key |
KCTRRGXUTFNDNS-UHFFFAOYSA-N |
SMILES |
CCCC#CC1=CC=C(S1)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzonitrile-Thiophene Derivatives
Photophysical and Electronic Properties
- MOT and DMAT (): Fluorinated derivatives exhibit solvent-dependent emission shifts (fluorosolvatochromism). MOT shows a 50 nm redshift in polar solvents due to intramolecular charge transfer (ICT) .
- Compound A (): Displays strong NLO susceptibility (χ⁽³⁾ ≈ 10⁻¹² esu) when embedded in a PVK matrix, attributed to the push-pull effect between nitrile and furan groups .
Key Research Findings
Substituent-Driven Property Modulation :
- Electron-withdrawing groups (e.g., nitrile, fluoro) enhance ICT and NLO performance .
- Bulky alkyl chains (e.g., butyl in 25b) improve thermal stability but reduce solubility .
Biological Relevance :
- Formylphenyl-substituted analogs show promise in treating neglected tropical diseases like leishmaniasis .
Material Science Applications :
- Thiophene-benzonitrile hybrids are versatile in designing emissive layers for OLEDs and NLO composites .
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